molecular formula C15H11F3O B1327633 3',5'-Difluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-71-0

3',5'-Difluoro-3-(3-fluorophenyl)propiophenone

Cat. No. B1327633
CAS RN: 898767-71-0
M. Wt: 264.24 g/mol
InChI Key: PITSGHDZHAUQIL-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone is a synthetic compound that belongs to the class of compounds known as ketones, which are organic compounds containing a carbonyl group . It is commonly used in the synthesis of other compounds and has been studied for its potential applications in a variety of scientific fields.


Synthesis Analysis

The synthesis of 3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone involves several steps. The compound is synthesized from 4-Fluorobenzaldehyde . It is also used in copolymerization processes with styrene.


Molecular Structure Analysis

The molecular structure of 3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone is represented by the formula C15H11F3O . The InChI code for this compound is 1S/C15H11F3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 .


Chemical Reactions Analysis

3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone is involved in several chemical reactions. It has been used in the development of fluorescent pH probes. It has also been used in electropolymerization and copolymerization processes. Studies on derivatives of this compound have provided insights into charge-controlled chemical reactions, particularly in the context of SNAr (nucleophilic aromatic substitution) reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone include a molecular weight of 264.25 g/mol . More detailed properties like melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

  • Copolymer Synthesis and Analysis :

    • The compound has been utilized in the synthesis of novel copolymers with styrene. These copolymers were analyzed using various techniques like IR, NMR, GPC, DSC, and TGA, providing insights into their structural and thermal properties (Savittieri et al., 2022).
  • Fluorination Techniques in Organic Synthesis :

    • The compound has been studied in the context of using fluoroform as a source of difluorocarbene for synthesizing derivatives, highlighting its potential in organic synthesis methods (Thomoson & Dolbier, 2013).
  • Development of Fluorescent pH Probes :

    • Derivatives of the compound have been synthesized and investigated for their properties as fluorescent pH probes, which can be utilized in biological and chemical sensing applications (Baruah et al., 2005).
  • Polymer Synthesis for High-Performance Materials :

    • Research on the synthesis of novel poly(arylene ether)s using derivatives of this compound has shown significant results, especially in achieving high thermal stability and molecular weight, making them suitable for advanced material applications (Banerjee et al., 2009).
  • Investigation in Liquid Crystal Technology :

    • Studies have been conducted on the mesomorphic properties of fluoro-substituted compounds, including derivatives of this compound, to understand their application in liquid crystal technology (Das et al., 2012).
  • Application in Electrochemical Capacitors :

    • The compound has been involved in research for electrochemical capacitor applications, particularly in the development of electroactive polymers which show potential for high energy and power densities (Ferraris et al., 1998).

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITSGHDZHAUQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644554
Record name 1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-71-0
Record name 1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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